N~1~-{4-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENOXY]PHENYL}ACETAMIDE
Description
N~1~-{4-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENOXY]PHENYL}ACETAMIDE is a complex organic compound that features a benzotriazole moiety. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial chemistry . The compound’s unique structure imparts specific physicochemical properties that make it valuable for research and practical applications.
Properties
Molecular Formula |
C22H14N6O2 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[4-[2-(benzotriazol-1-yl)-4,5-dicyanophenoxy]phenyl]acetamide |
InChI |
InChI=1S/C22H14N6O2/c1-14(29)25-17-6-8-18(9-7-17)30-22-11-16(13-24)15(12-23)10-21(22)28-20-5-3-2-4-19(20)26-27-28/h2-11H,1H3,(H,25,29) |
InChI Key |
BXTIBMIKTUCMTQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C(=C2)C#N)C#N)N3C4=CC=CC=C4N=N3 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C(=C2)C#N)C#N)N3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{4-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENOXY]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzotriazole moiety. The benzotriazole fragment can be synthesized from 1H-benzotriazole, which is readily available and inexpensive . The synthetic route often includes the following steps:
Formation of the benzotriazole moiety: This involves the reaction of 1H-benzotriazole with suitable reagents to introduce the desired substituents.
Coupling with phenyl acetamide: The benzotriazole derivative is then coupled with phenyl acetamide under specific reaction conditions, such as the use of coupling reagents like N,N,N’,N’-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-{4-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENOXY]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the benzotriazole acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: N,N,N’,N’-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N~1~-{4-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENOXY]PHENYL}ACETAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N1-{4-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENOXY]PHENYL}ACETAMIDE involves its interaction with molecular targets and pathways. The benzotriazole moiety can interact with enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzotriazole derivatives, such as:
- 2-(1H-1,2,3-benzotriazol-1-yl)-N’-(4-hydroxybenzylidene)acetohydrazide .
- O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate .
Uniqueness
N~1~-{4-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENOXY]PHENYL}ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. The presence of the dicyanophenoxy group enhances its stability and potential for various applications compared to other benzotriazole derivatives .
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